molecular formula C14H20BrN3O2 B2529117 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one CAS No. 2380077-36-9

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2529117
CAS No.: 2380077-36-9
M. Wt: 342.237
InChI Key: QUPXVNIGMKSUEZ-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through halogenation reactions involving pyrimidine derivatives.

    Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving appropriate precursors.

    Linking the Bromopyrimidine to Piperidine: This step involves nucleophilic substitution reactions where the bromopyrimidine reacts with a piperidine derivative.

    Attachment of the Dimethylpropanone Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)piperidin-4-one: Similar structure but lacks the dimethylpropanone group.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a hydroxyl group instead of the dimethylpropanone group.

    tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of the dimethylpropanone group.

Uniqueness

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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